1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-benzyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)18-17(13-21)12-20(19-18)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDSVGUXUANIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of benzylhydrazine with 4-methylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities. It has shown activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
Structural and Electronic Modifications
The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Physicochemical and Spectral Characteristics
- IR Spectroscopy : Aldehyde C-H stretch (~2762–2798 cm⁻¹) and C=O stretch (~1600–1670 cm⁻¹) are consistent across analogs .
- NMR : Pyrazole ring protons resonate at δ 6.2–9.5 ppm, with aldehyde protons appearing as singlets near δ 9.1–9.7 .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 4c: m/z 306 [M⁺]) .
Biological Activity
1-benzyl-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by recent research findings and data.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its synthesis often involves the Vilsmeier-Haack reaction, which provides a straightforward pathway for creating various pyrazole derivatives. The structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in disrupting cell membranes and inhibiting essential enzymes.
Table 1: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Bacillus cereus | 7.5 ± 0.6 | |
| Staphylococcus aureus | 25 ± 2.0 | |
| Escherichia coli | No activity |
The compound's mechanism involves damaging microbial cell integrity, which contributes to its effectiveness as an antimicrobial agent.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and hydroxyl radical scavenging methods. Compounds derived from it have shown significant antioxidant activity, comparable to standard antioxidants.
Table 2: Antioxidant Activity Results
These results suggest that the presence of electron-donating groups enhances the antioxidant capacity of the pyrazole derivatives.
3. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers. The anti-inflammatory effects are significant when compared to standard drugs like diclofenac sodium.
Table 3: Anti-inflammatory Activity Comparison
| Compound | IC50 (μg/mL) | Standard (Diclofenac Sodium) IC50 (μg/mL) |
|---|---|---|
| 4c | 54.65 | 54.65 |
| 4e | 60.56 |
This inhibition of COX enzymes suggests potential therapeutic applications in treating inflammatory diseases.
4. Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells. Studies show that compounds similar to this compound can enhance caspase activity and affect cell cycle progression in various cancer cell lines.
Table 4: Anticancer Activity Data
| Cell Line | Apoptosis Induction (%) at 10 μM | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 40.76 - 52.03 | |
| HepG2 (Liver Cancer) | Significant inhibition observed |
The ability of these compounds to induce morphological changes and enhance apoptotic markers indicates their potential as anticancer agents.
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic vs. protic) impacts reaction efficiency.
- Temperature control is critical to avoid side reactions like over-oxidation.
Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aldehyde proton resonance (δ 9.8–10.2 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, critical for understanding electronic conjugation .
- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: ~316.4 g/mol) and fragmentation patterns.
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=O Bond Length | 1.21 | |
| Benzyl-Phenyl Dihedral | 15.3° |
Basic: What biological activities have been reported for this compound?
Methodological Answer:
Initial studies highlight antimicrobial and anticancer potential:
- Antimicrobial Assays : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL) .
- Anticancer Screening : Evaluated in MTT assays against HeLa cells (IC₅₀ = 12.5 µM), linked to apoptosis induction via caspase-3 activation .
Q. Limitations :
- Activity varies with substituent electronic effects (e.g., electron-withdrawing groups enhance potency) .
Advanced: How do structural modifications influence its pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzyl Group : Enhances lipophilicity, improving membrane permeability .
- 4-Methylphenyl Substitution : Electron-donating methyl groups stabilize π-π stacking with target enzymes (e.g., COX-2) .
- Aldehyde Functionalization : Enables Schiff base formation for targeted drug delivery .
Q. Table 2: SAR Trends
| Modification | Biological Impact | Source |
|---|---|---|
| Bromine at R₁ | ↑ Antiviral Activity | |
| Methoxy at R₂ | ↓ Cytotoxicity |
Advanced: How can researchers resolve contradictions in reported biological data?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Varying pH or serum content alters compound stability. Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Cell Line Variability : Use isogenic cell panels to control for genetic background effects .
- Metabolic Stability : Perform liver microsome assays to assess degradation rates .
Advanced: What strategies optimize multi-step synthesis yields?
Methodological Answer:
- Step 1 (Formylation) : Use DMF/POCl₃ at 0–5°C to minimize byproducts .
- Step 2 (Benzylation) : Employ Pd(OAc)₂ catalysis for C–N coupling (yield >75%) .
- Purification : Gradient column chromatography (hexane:EtOAc) isolates the aldehyde with >95% purity .
Q. Critical Parameters :
- Moisture-sensitive intermediates require anhydrous conditions.
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc).
Advanced: How can the aldehyde group be leveraged for further functionalization?
Methodological Answer:
The aldehyde serves as a handle for:
- Schiff Base Formation : React with primary amines (e.g., aniline) to generate imine-linked prodrugs .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Reduction : NaBH₄ reduces the aldehyde to a hydroxymethyl group for solubility enhancement .
Advanced: What role does X-ray crystallography play in drug design for this compound?
Methodological Answer:
Crystallographic data informs:
- Binding Mode Analysis : Resolve interactions with target proteins (e.g., hydrogen bonding with kinase active sites) .
- Polymorphism Screening : Identify stable crystal forms for formulation .
- Electronic Effects : Quantify substituent-induced distortions in the pyrazole ring .
Case Study : Co-crystallization with COX-2 revealed a key hydrogen bond between the aldehyde and Arg120, guiding analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
